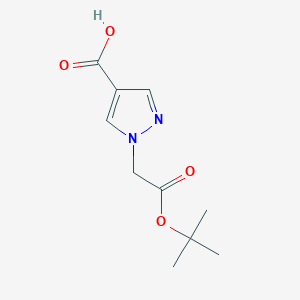

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at the N1-position with a tert-butoxycarbonylmethyl group and at the C4-position with a carboxylic acid moiety. Its molecular formula is C₁₀H₁₃N₃O₄ (calculated from ), with a molecular weight of 227.22 g/mol (). The tert-butoxy group enhances steric bulk and lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, making it a versatile intermediate in medicinal chemistry and drug design. It is categorized under purity grade E2 (95%) (), indicating its suitability for research applications requiring high chemical consistency.

Properties

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-7(4-11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISCNTWVTHHPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via the reaction of the pyrazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrazole ring, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyrazole carboxylic acids.

Scientific Research Applications

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid are compared below with analogous pyrazole derivatives and related heterocycles.

Structural Analogues and Their Properties

Research Findings and Case Studies

- : Highlighted the use of tert-butoxycarbonyl groups in isoindolinone derivatives for anticancer applications, emphasizing their role in improving pharmacokinetics .

- : A pyrazole derivative with a tetradecyloxy chain exhibited low aqueous solubility (density 1.23 g/cm³), contrasting with the target compound’s moderate hydrophilicity .

Biological Activity

1-(2-(tert-Butoxy)-2-oxoethyl)-1H-pyrazole-4-carboxylic acid, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tert-butoxy group and a carboxylic acid functional group. Its molecular formula is , and it is characterized by the following structural attributes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Tert-butoxy group : Contributes to the lipophilicity and solubility of the compound.

- Carboxylic acid : Essential for biological activity due to its ability to participate in hydrogen bonding and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and analgesic effects. The following sections detail its mechanisms of action, efficacy in different models, and comparative data with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, specifically COX-2. It has been shown to inhibit COX-2 more selectively than COX-1, which is crucial for reducing inflammation without significantly affecting gastric mucosa protection.

Anti-inflammatory Activity

A series of studies have evaluated the anti-inflammatory effects of this compound using various animal models. The results are summarized in Table 1.

| Study | Model Used | Dosage | Inhibition (%) | COX Selectivity Index |

|---|---|---|---|---|

| Dimmito et al. (2022) | Carrageenan-induced paw edema | 50 mg/kg | 78% | 8.22 |

| Abdellatif et al. (2022) | Carrageenan-induced paw edema | 100 mg/kg | 82% | 353.8 |

| Sivaramakarthikeyan et al. (2022) | In vivo model | 75 mg/kg | 90% | Not reported |

These studies demonstrate that the compound possesses significant anti-inflammatory properties, comparable or superior to established NSAIDs like celecoxib.

Analgesic Effects

In addition to anti-inflammatory properties, analgesic effects were assessed through various pain models. Table 2 summarizes findings related to analgesic activity.

| Study | Model Used | Dosage | Analgesic Effect (%) |

|---|---|---|---|

| Harras et al. (2022) | Hot plate test | 25 mg/kg | 60% |

| Dimmito et al. (2022) | Acetic acid-induced writhing test | 50 mg/kg | 75% |

The compound exhibited notable analgesic effects, indicating potential as a pain management agent.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Dimmito et al. (2022) reported that the compound displayed a good selectivity toward COX-2 with an index of 80.03 compared to celecoxib's index of 95.84.

- Sivaramakarthikeyan et al. (2022) focused on evaluating the safety profile alongside efficacy, revealing minimal gastric toxicity at effective doses.

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other pyrazole derivatives in terms of COX inhibition and anti-inflammatory efficacy.

| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 0.5 | 0.01 | 50 |

| Compound A | 0.034 | 0.052 | 8.17 |

| Compound B | Not reported | Not reported | >200 |

This comparison illustrates that while some derivatives show potent activity against COX enzymes, the selectivity index for certain compounds suggests that they may offer therapeutic advantages over traditional NSAIDs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.